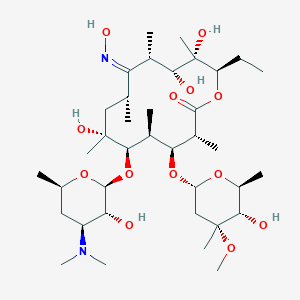

(9Z)-Erythromycin A Oxime

Beschreibung

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27-/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTWXIARANQMCA-PGYIPVOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134931-01-4, 13127-18-9 | |

| Record name | Erythromycin, 9-oxime, (9Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134931-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin, 9-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione 10-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 9z Erythromycin a Oxime

Development of Stereoselective Synthetic Pathways to the (9Z)-Oxime Isomer

The formation of the oxime from the C-9 ketone of Erythromycin (B1671065) A can result in two geometric isomers: (9E) and (9Z). While the (9E)-isomer is often the desired product for the synthesis of certain commercial antibiotics like clarithromycin (B1669154), the (9Z)-isomer serves as a key intermediate for other classes of compounds, such as 8a-aza-8a-homoerythromycins. jst.go.jpsemanticscholar.org

Direct Oximation Reactions of Erythromycin A

The most straightforward method for preparing Erythromycin A oxime is the direct reaction of Erythromycin A with a hydroxylamine (B1172632) reagent. mdpi.comacs.org This reaction involves treating the C-9 ketone of the erythromycin macrolactone ring with hydroxylamine, typically in the form of hydroxylamine hydrochloride in the presence of a base, or as free hydroxylamine in a polar solvent. acs.orggoogle.com This process generally yields a mixture of the (9Z) and (9E) geometric isomers. google.com The acidic conditions that can arise, particularly when using hydroxylamine hydrochloride without a sufficient base, can lead to the degradation of the acid-labile cladinose (B132029) sugar, resulting in the formation of decladinosylated impurities. acs.org

The general reaction can be summarized as follows: Erythromycin A + NH₂OH → (9Z)-Erythromycin A Oxime + (9E)-Erythromycin A Oxime

Optimization of Reaction Conditions for Isomeric Purity

Controlling the ratio of (9Z) to (9E) isomers is a primary challenge in the synthesis of Erythromycin A oxime. Research has shown that the choice of solvent, catalyst, and pH are critical process parameters that can be manipulated to favor the formation of one isomer over the other. acs.orggoogle.com While many processes are optimized to produce the (9E) isomer, the conditions influencing this ratio provide insight into pathways for obtaining the (9Z) isomer.

One patented process demonstrates that reacting Erythromycin A with hydroxylamine in the presence of a mildly polar solvent and a mild acid catalyst can significantly influence the isomeric ratio. google.com The use of isopropanol (B130326) as a solvent, in conjunction with acetic acid or formic acid as a catalyst, was found to produce a high E/Z isomeric ratio of greater than 6.0. google.com Conversely, this implies that altering these conditions could potentially favor the formation of the (Z)-isomer.

Another study focused on minimizing the (Z)-isomer during clarithromycin-(E)-oxime synthesis found that pH is a critical factor. acs.org Conducting the reaction under acidic conditions (pH ~3.1) led to significant degradation, while neutral to basic conditions (pH 6-9) were more favorable for preserving the macrolide structure. acs.org Specifically, a pH of 8.4 provided good control over impurities. acs.org The strategic selection of bases, such as sodium acetate (B1210297) and sodium bicarbonate, and their equivalents also plays a crucial role in managing the isomeric outcome. acs.org

Table 1: Effect of Solvent and Catalyst on E/Z Isomeric Ratio of Erythromycin A Oxime This table is generated based on findings from U.S. Patent 5,808,017 A, which focused on maximizing the E-isomer. The data illustrates the sensitivity of the isomeric ratio to reaction conditions.

| Solvent | Acid Catalyst | E/Z Isomeric Ratio |

| Isopropanol | Acetic Acid | > 6.0 |

| Isopropanol | Formic Acid | > 6.0 |

| Methanol (B129727) | Acetic Acid | Lower ratio (unspecified) |

| Methanol | Formic Acid | Lower ratio (unspecified) |

Chemo-Enzymatic Approaches to this compound Synthesis

The application of chemo-enzymatic methods for the specific synthesis of this compound is not extensively documented in the available scientific literature. While enzymatic processes are crucial for the biosynthesis of the parent Erythromycin A molecule by Saccharopolyspora erythraea, involving enzymes like cytochrome P450eryF, the subsequent oximation step is typically achieved through conventional chemical synthesis. mdpi.com Chemo-enzymatic strategies have been applied to the synthesis of other complex macrolides, often utilizing thioesterase domains for macrolactonization or P450 enzymes for late-stage functionalization, but their specific application to stereoselectively form the (9Z)-oxime of Erythromycin A remains a largely unexplored area. beilstein-journals.org

Derivatization Strategies for Enhancing this compound Functionality

The this compound scaffold serves as a versatile platform for further chemical modifications at various positions to generate novel compounds with potentially enhanced properties. Key sites for derivatization include the hydroxyl groups on the sugar moieties and various positions on the macrolactone ring.

Modifications at the C-2′ Position

The C-2′ hydroxyl group on the desosamine (B1220255) sugar is a reactive site that can be targeted for modification. In many multi-step syntheses involving erythromycin derivatives, this hydroxyl group is often protected to prevent unwanted side reactions during modifications elsewhere on the molecule. google.comnih.gov Common protection strategies include acetylation, which transforms the hydroxyl group into an acetyl ester. nih.gov This protection is typically reversible, allowing for the regeneration of the hydroxyl group in a later step. While often used as a temporary modification, this reactivity highlights the potential for introducing other functional groups at the C-2′ position to create novel derivatives. For instance, in derivatives of the related azalide, azithromycin (B1666446), the formation of cyclic 2′,3′-carbamates has been demonstrated, showcasing a modification that bridges the C-2' and C-3' positions. jst.go.jp

Modifications of the Macrolactone Ring System

The macrolactone ring of this compound offers several avenues for structural diversification.

Beckmann Rearrangement: One of the most significant transformations of this compound is the Beckmann rearrangement. jst.go.jpsemanticscholar.org This acid-catalyzed reaction involves the rearrangement of the oxime to an amide, resulting in the expansion of the 14-membered macrolactone ring into a 15-membered ring that incorporates a nitrogen atom. nih.govwikipedia.org Specifically, the rearrangement of the (9Z)-oxime leads to the formation of 8a-aza-8a-homoerythromycin A derivatives. semanticscholar.org This ring-expanded scaffold is the basis for a class of antibiotics known as azalides, which are distinct from the parent erythromycin structure. jst.go.jpnih.gov In contrast, the (9E)-isomer rearranges to form 9a-aza-9a-homoerythromycin A, the core of the widely used antibiotic azithromycin. mdpi.comresearchgate.net

Selective Alkylation: The hydroxyl groups on the macrolactone ring can be selectively alkylated. Notably, the C-6 hydroxyl group of erythromycin A oxime derivatives can be regioselectively methylated to produce precursors for clarithromycin. nih.gov The selectivity of this methylation is highly dependent on the protecting group on the 9-oxime, the choice of solvent, the base, and the methylating agent. nih.gov

Ether and Ester Formation: A variety of ether and ester analogs of Erythromycin A oxime have been synthesized. nih.gov Ether derivatives can be prepared via an epoxy ether intermediate of the oxime, followed by the opening of the epoxide ring with various amines. nih.gov Ester derivatives have been synthesized using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov These modifications can significantly alter the physicochemical properties of the parent molecule.

Investigation of Side Reactions and By-product Formation During Synthesis

The synthesis of this compound is a critical step in the preparation of various semi-synthetic macrolide antibiotics. However, the process is often accompanied by the formation of several side products and impurities that can affect the yield and purity of the desired compound. A thorough investigation of these side reactions is essential for optimizing the synthetic process and ensuring the quality of the final product.

The formation of by-products in the synthesis of Erythromycin A Oxime is influenced by several factors, including the reaction conditions, the reagents used, and the presence of acidic or basic catalysts. Key side reactions include the formation of the isomeric (9E)-Erythromycin A Oxime, degradation of the macrolide ring under acidic conditions, and the Beckmann rearrangement of the oxime group.

One of the primary challenges in the synthesis of this compound is controlling the stereoselectivity of the oximation reaction. The reaction of Erythromycin A with hydroxylamine can yield both the (9Z) and (9E) isomers. While the (9Z)-isomer is a key intermediate for certain derivatives, the (9E)-isomer is often the thermodynamically more stable and, in some synthetic pathways, undesired product. The ratio of these isomers can be influenced by the solvent and the catalyst used. For instance, the use of methanol and an organic acid has been reported to produce substantial amounts of the inactive Z-isomer alongside degradation impurities google.com. In contrast, employing mildly polar solvents like isopropanol or ethanol (B145695) in the presence of a mild acid catalyst, such as acetic or formic acid, can help to minimize the formation of the undesired isomer and other impurities google.comepo.org.

Acid-catalyzed degradation represents another significant source of by-product formation. Under acidic conditions, Erythromycin A can undergo intramolecular cyclization between the C-9 ketone and the C-6 hydroxyl group to form a hemiacetal. Subsequent dehydration of this hemiacetal leads to the formation of an enol-ether, which is an inactive by-product google.com. The presence of strong acids or an excess of an acid catalyst can promote this side reaction, thereby reducing the yield of the desired oxime google.com. Furthermore, acidic conditions can lead to the cleavage of the glycosidic bond, resulting in the formation of decladinosylated oxime derivatives acs.org. A study on the synthesis of a related compound, clarithromycin 9-(E)-oxime, demonstrated that at a pH of approximately 3.1, the formation of the decladinosylated 9-(E)-oxime reached about 50% acs.org.

The Beckmann rearrangement is a well-documented transformation of oximes that can occur under certain conditions, leading to the formation of ring-expanded lactams. In the case of Erythromycin A Oxime, this rearrangement results in the formation of 10-dihydro-10-deoxo-11-azaerythromycin A, a 15-membered azalide rsc.orgrsc.org. This reaction is typically promoted by reagents such as p-toluenesulfonyl chloride, thionyl chloride, or phosphorus pentachloride in the presence of a base rsc.orgwikipedia.org. While the Beckmann rearrangement is a synthetically useful reaction for producing azalide antibiotics like azithromycin, it constitutes a significant side reaction when the intended product is the unmodified this compound uomus.edu.iq. The reaction proceeds through the conversion of the oxime's hydroxyl group into a good leaving group, followed by the migration of the C-10 carbon to the nitrogen atom wikipedia.orgmasterorganicchemistry.com. The propensity for this rearrangement necessitates careful control of the reaction conditions during the synthesis and handling of Erythromycin A Oxime.

The following table summarizes the major side reactions and by-products encountered during the synthesis of this compound, along with the conditions that favor their formation.

| By-product/Side Reaction | Contributing Factors | Impact on Synthesis |

|---|---|---|

| (9E)-Erythromycin A Oxime | Use of certain solvents like methanol; thermodynamic control. | Reduces the yield of the desired (9Z)-isomer; requires purification steps. |

| Enol-ether Formation | Excessive acid catalysis; intramolecular reaction of the 9-carbonyl and 6-hydroxyl groups. google.com | Formation of an inactive by-product, leading to lower yields. |

| Decladinosylated Oximes | Strongly acidic conditions (e.g., pH ~3.1). acs.org | Degradation of the macrolide structure, resulting in significant impurity formation. |

| Beckmann Rearrangement Products (e.g., 10-dihydro-10-deoxo-11-azaerythromycin A) | Presence of reagents like tosyl chloride, thionyl chloride, or phosphorus pentachloride. rsc.orgwikipedia.org | Leads to the formation of ring-expanded azalides, a significant diversion from the desired product. |

Advanced Structural Elucidation and Conformational Analysis of 9z Erythromycin a Oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy stands as a cornerstone in the definitive structural elucidation of complex organic molecules like (9Z)-Erythromycin A Oxime. It provides unparalleled insights into the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the unambiguous assignment of all proton and carbon signals and for elucidating the stereochemistry of this compound.

¹H and ¹³C NMR: The ¹H NMR spectrum provides initial information on the proton environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. The chemical shifts are highly sensitive to the stereochemistry and conformation of the macrolide ring and its substituents.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton scalar couplings, allowing for the tracing of spin systems within the molecule. For instance, the correlations observed in the COSY spectrum of erythromycin (B1671065) derivatives help in assigning the protons of the macrolactone ring and the two sugar moieties, desosamine (B1220255) and cladinose (B132029).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning carbon signals based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds). These correlations are crucial for piecing together the molecular skeleton, for example, by connecting the sugar units to the macrolide ring and identifying quaternary carbons.

Illustrative NMR Data for Erythromycin Derivatives:

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| H-2 | ~3.7 | ~45.0 | H-2/C-1, H-2/C-3 | H-2/H-3, H-2/Me-3 |

| H-3 | ~3.0 | ~78.0 | H-3/C-2, H-3/C-4, H-3/C-5 | H-3/H-2, H-3/H-4 |

| H-5 | ~3.8 | ~83.0 | H-5/C-4, H-5/C-6 | H-5/H-4, H-5/H-6 |

| H-8 | ~2.5 | ~45.0 | H-8/C-7, H-8/C-9 | H-8/H-7, H-8/H-10 |

| H-10 | ~3.0 | ~38.0 | H-10/C-9, H-10/C-11 | H-10/H-11, H-10/H-8 |

| H-11 | ~4.0 | ~70.0 | H-11/C-10, H-11/C-12 | H-11/H-10, H-11/H-12 |

| H-1' | ~4.3 | ~103.0 | H-1'/C-3 | H-1'/H-3, H-1'/H-2', H-1'/H-5 |

| H-1'' | ~4.6 | ~96.0 | H-1''/C-5 | H-1''/H-5, H-1''/H-2'' |

Note: The chemical shifts and correlations are illustrative and based on data for Erythromycin A and its derivatives. Actual values for this compound may vary.

Dynamic NMR Studies for Conformational Exchange

The 14-membered macrolactone ring of erythromycin derivatives is known to be conformationally flexible, existing in equilibrium between different folded conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal at higher temperatures. Analysis of these line shape changes can provide quantitative information about the energy barriers and thermodynamics of the conformational exchange in this compound.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

While NMR provides detailed information about the structure and conformation in solution, single-crystal X-ray diffraction offers the most definitive and precise picture of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful single-crystal X-ray diffraction analysis of this compound would provide:

Unambiguous confirmation of the (Z)-configuration of the C9=N-OH bond.

Precise bond lengths, bond angles, and torsion angles for the entire molecule.

The exact conformation of the macrolactone ring in the crystalline state.

The orientation of the desosamine and cladinose sugar moieties relative to the aglycone.

Details of intermolecular interactions , such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

Although a specific crystal structure for the (9Z)-isomer is not publicly available, analysis of related erythromycin A derivatives has revealed common conformational motifs, such as the "folded-out" conformation of the macrolide ring.

Advanced Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Analysis

Advanced mass spectrometry techniques are indispensable for confirming the molecular weight and elemental composition of this compound and for gaining structural insights through the analysis of its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence, distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data for this compound (C₃₇H₆₈N₂O₁₃):

| Ion | Calculated m/z |

| [M+H]⁺ | 749.4800 |

| [M+Na]⁺ | 771.4620 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides a "molecular fingerprint" and reveals characteristic fragmentation pathways that can be used for structural confirmation.

The fragmentation of erythromycin derivatives typically involves the neutral loss of the sugar moieties and water molecules, as well as cleavages within the macrolactone ring. Key expected fragmentation pathways for this compound would include:

Loss of the cladinose sugar: A characteristic loss of 158 Da.

Loss of the desosamine sugar: A characteristic loss of 157 Da.

Sequential losses of water molecules from the macrolide ring.

Cleavage of the macrolactone ring at various positions, providing information about the connectivity of the backbone.

The specific fragmentation pattern of the (9Z)-isomer can be compared to that of the (E)-isomer to identify any characteristic differences that could be used for isomeric differentiation by mass spectrometry.

Illustrative MS/MS Fragmentation Data for an Erythromycin A Derivative:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Putative Assignment |

| 749.5 | 591.4 | 158.1 | [M+H - Cladinose]⁺ |

| 749.5 | 592.4 | 157.1 | [M+H - Desosamine]⁺ |

| 591.4 | 573.4 | 18.0 | [M+H - Cladinose - H₂O]⁺ |

| 591.4 | 433.3 | 158.1 | [M+H - Cladinose - Desosamine]⁺ |

Note: This data is illustrative and based on the general fragmentation patterns of erythromycin derivatives.

Computational Chemistry Approaches for Gas-Phase and Solution-Phase Conformational Analysis

Computational methods are indispensable for elucidating the conformational landscape of flexible molecules like this compound. These techniques allow for the examination of molecular geometries, energies, and dynamic behavior that can be challenging to probe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for determining the optimized geometry and relative energies of different conformers of a molecule. For this compound, DFT calculations can predict the most stable conformations in the gas phase and in solution, providing insights into its intrinsic structural preferences.

In a typical DFT study of this compound, the initial step involves a conformational search to identify various possible low-energy structures. These initial geometries can be generated using molecular mechanics force fields. Subsequently, each of these conformers is subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). The relative energies of the optimized conformers are then calculated to determine their population distribution according to the Boltzmann distribution.

To account for the influence of a solvent, which is crucial for biologically relevant conditions, implicit solvation models like the Polarizable Continuum Model (PCM) are often employed within the DFT framework. These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies and the prediction of conformational preferences in different solvents.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Gas Phase Relative Energy (kcal/mol) | Solution Phase (Water) Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0.00 | 0.00 |

| 2 | 1.25 | 0.85 |

| 3 | 2.50 | 1.90 |

This table illustrates the kind of data that would be generated from DFT calculations, showing the relative stability of different conformers in both the gas phase and in an aqueous environment.

While DFT provides a static picture of the most stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the conformational landscape of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the accessible conformations and the transitions between them.

An MD simulation of this compound would typically begin with one or more of the low-energy conformers identified by DFT. The molecule is placed in a simulation box, often filled with explicit solvent molecules (e.g., water) to mimic physiological conditions. The system is then allowed to evolve over a period of nanoseconds to microseconds. During the simulation, the trajectory of each atom is recorded, providing a detailed movie of the molecule's motion.

Analysis of the MD trajectory can reveal important information about the conformational flexibility of the macrolide ring, the orientation of the sugar moieties, and the dynamics of key functional groups. Techniques such as root-mean-square deviation (RMSD) analysis can be used to assess the stability of the starting conformation, while clustering algorithms can identify the most populated conformational states during the simulation. Furthermore, MD simulations can be used to calculate thermodynamic properties such as free energy differences between different conformational states.

Table 2: Hypothetical Major Conformational Families of this compound from Molecular Dynamics Simulation in Water

| Conformational Family | Population (%) | Average RMSD (Å) | Key Dihedral Angle(s) |

|---|---|---|---|

| A | 65 | 1.2 | C8-C9-N-O: 175° |

| B | 25 | 2.5 | C8-C9-N-O: 85° |

This table represents the type of data that could be obtained from an MD simulation, showing the distribution of the molecule's structure into different conformational families and their key geometric parameters.

Structure Activity Relationship Sar and Structural Biology of 9z Erythromycin a Oxime

Comparative SAR Studies with (9E)-Erythromycin A Oxime and Parent Erythromycin (B1671065) A

The orientation of the oxime functionality at the C9 position of the erythromycin A scaffold has a profound impact on its antibacterial activity. Comparative studies have generally indicated that the (E)-stereoisomers of erythromycin A oxime derivatives are more biologically active than their (Z)-counterparts nih.govnih.gov. In the context of developing new antibiotics, the (E)-isomer is often considered the active species for further synthesis, while the (Z)-isomer has been described as inactive in certain synthetic pathways leading to new macrolide antibiotics jst.go.jp.

While specific minimum inhibitory concentration (MIC) data for (9Z)-Erythromycin A Oxime against a wide range of bacterial strains is not extensively reported in publicly available literature, the general trend observed in derivatives suggests a lower potency compared to the (E)-isomer and the parent compound, Erythromycin A. The parent molecule, Erythromycin A, demonstrates broad-spectrum activity against many Gram-positive bacteria. The introduction of the oxime group, particularly in the (Z)-configuration, is thought to alter the conformation of the macrolide ring and its interaction with the bacterial ribosome, which is the primary target of this class of antibiotics.

A study on various ether oxime derivatives of erythromycin A highlighted that the (E)-stereoisomers were consistently more "interesting" from a biological activity perspective nih.govnih.gov. This suggests that the spatial orientation of the oxime substituent is a critical determinant for effective binding to the ribosomal target.

Table 1: General Antibacterial Activity Comparison

| Compound | General In Vitro Activity Trend |

| Erythromycin A | Broad-spectrum against Gram-positive bacteria |

| (9E)-Erythromycin A Oxime | Generally active, often more so than the (Z)-isomer |

| This compound | Generally less active than the (E)-isomer |

Note: This table represents a qualitative summary based on available literature for erythromycin oxime derivatives, as specific MIC values for this compound are not widely available.

Investigation of the (9Z)-Oxime Configuration's Influence on Molecular Recognition

The molecular basis for the differential activity between the (E)- and (Z)-oxime isomers lies in their distinct three-dimensional structures, which in turn affects their binding to the bacterial 50S ribosomal subunit. Macrolide antibiotics bind within the nascent peptide exit tunnel of the ribosome, interfering with protein synthesis dntb.gov.uanih.gov. The specific orientation of substituents on the macrolide ring is crucial for establishing key interactions with ribosomal RNA (rRNA) and ribosomal proteins.

Conformational studies on erythromycin analogues have shown that the macrolide ring can adopt different conformations, and the nature of the substituent at C9 is a key factor in determining the preferred conformation rsc.org. It is plausible that the (Z)-oxime configuration induces a less favorable conformation for ribosomal binding, thereby reducing its antibacterial efficacy. The length and spatial orientation of substituents at the 9-position of erythromycin A oxime derivatives have been shown to significantly influence their activity, particularly against resistant strains semanticscholar.orgnih.gov. This underscores the sensitivity of the ribosomal binding pocket to the stereochemistry at this position.

Rational Design of Analogues Based on this compound Scaffold

Despite its generally lower intrinsic antibacterial activity, the this compound scaffold has proven to be a valuable starting point for the rational design of novel macrolide antibiotics, most notably the azalides nih.govillinois.edu. The azalides are a class of 15-membered macrolides, in contrast to the 14-membered ring of erythromycin, and are known for their improved pharmacokinetic properties and broader spectrum of activity.

A key synthetic transformation that utilizes the (9Z)-isomer is the Beckmann rearrangement nih.govsemanticscholar.orgillinois.edu. In this acid-catalyzed reaction, the oxime is converted into a lactam, leading to the expansion of the macrolide ring by incorporating the nitrogen atom. The stereochemistry of the oxime is critical for the outcome of the Beckmann rearrangement, and the (9Z)-isomer is a precursor to the 8a-aza-8a-homoerythromycin A derivatives semanticscholar.org.

Further modifications of the azalide scaffold, which originates from this compound, have been explored. These include substitutions on the newly introduced nitrogen atom and modifications of the various hydroxyl groups to create a diverse range of derivatives with potentially unique biological activities nih.gov.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling techniques, such as docking and molecular dynamics (MD) simulations, are powerful tools for understanding the interactions between ligands and their biological targets at an atomic level. While there is a substantial body of research on the computational modeling of erythromycin and its more common derivatives with the bacterial ribosome, specific studies focusing on this compound are limited in the public domain nih.govnih.gov.

However, based on the principles of macrolide-ribosome interactions, a hypothetical molecular docking study of this compound would likely reveal a different binding pose and interaction profile compared to its (E)-isomer and erythromycin A. The orientation of the oxime's hydroxyl group in the (Z)-configuration would likely alter the hydrogen-bonding network with the rRNA residues in the nascent peptide exit tunnel.

MD simulations could further elucidate the conformational dynamics of the (9Z)-isomer within the ribosomal binding site. Such simulations could reveal whether the (Z)-configuration leads to a less stable binding, which could explain its generally lower biological activity. Furthermore, computational studies could be employed to guide the rational design of novel analogues based on the (9Z)-scaffold by predicting how modifications to the molecule might improve its binding affinity and biological activity nih.gov.

For instance, modeling studies have been used to design erythromycin A analogs with modified substituents to enhance their binding and overcome resistance mechanisms nih.gov. A similar approach could be applied to the this compound scaffold to explore new chemical space for antibiotic development.

Biological Relevance and Mechanistic Studies of 9z Erythromycin a Oxime As a Metabolite

Elucidation of Biotransformation Pathways of Roxithromycin (B50055) to (9Z)-Erythromycin A Oxime in Biological Systems

The biotransformation of Roxithromycin, which exists in an (E)-configuration, is a complex process involving multiple metabolic pathways. This compound is formed as a result of these transformations. Following the oral administration of Roxithromycin, a total of 15 metabolites have been identified in human bile, urine, and plasma nih.gov.

The primary pathways involved in the metabolism of Roxithromycin include:

Isomerization : A key pathway is the isomerization of Roxithromycin derivatives from the (E)-isomer to the (Z)-isomer nih.gov. This compound is the (Z)-isomer of Erythromycin-oxime, another metabolite of Roxithromycin nih.gov. This geometric isomerization is a significant metabolic route researchgate.net.

Dealkylation of the oxime ether side chain : This pathway leads to the formation of Erythromycin-oxime, the direct precursor to this compound nih.gov.

N-demethylation : This process results in the formation of N-mono- and N-di-demethylated derivatives of both Roxithromycin and Erythromycin-oxime nih.govsmpdb.cadrugbank.com.

O-demethylation : This is another identified biotransformation pathway for Roxithromycin nih.gov.

Hydrolysis of the cladinose (B132029) moiety : This leads to the formation of descladinose derivatives of Roxithromycin nih.govresearchgate.net.

These pathways can also occur in combination, leading to a variety of secondary metabolites nih.gov.

Table 1: Major Metabolites of Roxithromycin Identified in Humans This table is interactive. You can sort and filter the data.

| Metabolite ID | Compound Name | Biotransformation Pathway |

|---|---|---|

| M1 | Descladinose derivative of Roxithromycin | Hydrolysis of cladinose moiety |

| M2 | Erythromycin-oxime | Dealkylation of oxime ether side chain |

| M3 | N-demethylated derivative of Roxithromycin | N-demethylation |

| M4 | O-demethylated derivative of Roxithromycin | O-demethylation |

| M5 | N-mono-demethylated derivative of Erythromycin-oxime | N-demethylation, Dealkylation |

| M7 | N-di-demethylated derivative of Erythromycin-oxime | N-demethylation, Dealkylation |

| M8 | (Z)-isomer of Roxithromycin | Isomerization |

Data sourced from a study on Roxithromycin metabolites in humans nih.gov.

Identification and Characterization of Enzymes Involved in Metabolic Conversion

The metabolism of Roxithromycin and other macrolide antibiotics is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are primarily found in the liver and intestine wikipedia.orgmedsafe.govt.nz.

CYP3A4 : In humans, the N-demethylation of Roxithromycin is catalyzed mainly by the CYP3A4 isoenzyme nih.govtandfonline.com. Studies using recombinant CYP3A4 have confirmed its efficiency in catalyzing the N-demethylation of Roxithromycin and its metabolites nih.govnih.gov. CYP3A4 is responsible for the metabolism of approximately half of all prescribed drugs wikipedia.org.

CYP3A1 and CYP2B1 : In rats, the N-demethylation of Roxithromycin is catalyzed mainly by CYP3A1 and partly by CYP2B1 nih.govtandfonline.com.

While these studies focus on the N-demethylation pathway, it is understood that CYP3A4 is the principal enzyme responsible for the broader oxidative metabolism of Roxithromycin in humans, which would include the pathways that ultimately lead to the formation of this compound nih.govclinpgx.org.

Table 2: Enzymes Involved in Roxithromycin Metabolism This table is interactive. You can sort and filter the data.

| Enzyme | Species | Primary Metabolic Reaction | Reference |

|---|---|---|---|

| CYP3A4 | Human | N-demethylation, Oxidation | nih.govtandfonline.comnih.gov |

| CYP3A1 | Rat | N-demethylation | nih.govtandfonline.com |

| CYP2B1 | Rat | N-demethylation (partial) | nih.govtandfonline.com |

Assessment of Metabolic Stability in various Biological Matrices

Specific quantitative data on the metabolic stability of this compound, such as its half-life in human liver microsomes or plasma, is not extensively detailed in the available research. However, studies on the parent drug, Roxithromycin, provide some context.

Research has been conducted to ensure that the identified metabolites, including the (Z)-isomers, are true biotransformation products and not artifacts formed during the analysis process nih.gov. The stability of Roxithromycin and six of its major synthesized metabolites was investigated to confirm this nih.gov. Compared to erythromycin (B1671065), Roxithromycin itself is more stable in acidic conditions, which is a key reason for its development nih.govjst.go.jp. This improved stability is due to the modification of the ketone in position 9 to an oxime function nih.govjst.go.jp.

Roxithromycin is considered a relatively weak inhibitor of CYP-dependent drug oxidations compared to other macrolides like troleandomycin (B1681591) and erythromycin, likely due to a slower rate of metabolism into its active metabolites nih.gov.

Exploration of this compound's Biological Fate and Excretion Profiles

Following oral administration, Roxithromycin is absorbed and distributed to most tissues drugbank.com. It is only partially metabolized, with more than half of the parent compound being excreted unchanged drugbank.com. The metabolites, including the family of (Z)-isomers to which this compound belongs, have been identified in various biological fluids.

Plasma, Bile, and Urine : A comprehensive study on healthy volunteers and cholecystectomy patients found 15 different metabolites of Roxithromycin, including (Z)-isomers, in plasma, bile, and urine samples nih.gov.

Feces and Urine : The three primary metabolites identified in both urine and feces are descladinose roxithromycin, N-mono-demethyl roxithromycin, and N-di-demethyl roxithromycin drugbank.com. The presence of metabolites in both matrices indicates that excretion occurs via both renal and fecal routes.

The elimination half-life of the parent drug, Roxithromycin, is approximately 12 hours, which is significantly longer than that of erythromycin nih.gov. This allows for less frequent dosing intervals nih.gov.

Table 3: Presence of Roxithromycin Metabolites in Human Biological Matrices This table is interactive. You can sort and filter the data.

| Biological Matrix | Metabolites Detected | Reference |

|---|---|---|

| Plasma | 15 metabolites, including (Z)-isomers | nih.gov |

| Urine | 15 metabolites, including (Z)-isomers; descladinose, N-mono-demethyl, and N-di-demethyl derivatives | nih.govdrugbank.com |

| Bile | 15 metabolites, including (Z)-isomers | nih.gov |

| Feces | descladinose, N-mono-demethyl, and N-di-demethyl derivatives | drugbank.com |

Advanced Analytical Methodologies for Detection and Quantification of 9z Erythromycin a Oxime

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of (9Z)-Erythromycin A Oxime due to its versatility and high resolving power. The development of robust HPLC methods is crucial for separating the target compound from its geometric isomer, (9E)-Erythromycin A Oxime, the parent drug Erythromycin (B1671065) A, and other related substances or degradation products.

UV, Diode Array Detection (DAD), and Evaporative Light Scattering Detection (ELSD)

HPLC methods coupled with Ultraviolet (UV) or Diode Array Detection (DAD) are commonly employed for the analysis of Erythromycin A Oxime. Macrolide compounds typically exhibit weak UV absorbance, necessitating detection at low wavelengths, such as 215 nm, to achieve adequate sensitivity maxwellsci.comresearchgate.net. A validated reversed-phase liquid chromatography (RP-LC) method has been established for the determination of Erythromycin A Oxime and its related substances, including the (9Z)-isomer maxwellsci.comresearchgate.netsemanticscholar.orgmaxwellsci.com. This method utilizes an isocratic elution on a C18 column, providing a rapid and reliable procedure for quality control maxwellsci.comresearchgate.net.

DAD offers an advantage over conventional single-wavelength UV detectors by providing spectral data for each peak. This capability is invaluable for assessing peak purity and can aid in the tentative identification of unknown impurities by comparing their UV spectra with those in a library or with known standards.

For compounds like this compound that lack a strong chromophore, the Evaporative Light Scattering Detector (ELSD) presents a powerful alternative. ELSD is a universal detector that measures the mass of an analyte and is not dependent on its optical properties wikipedia.org. The detection process involves nebulizing the column effluent into an aerosol, evaporating the mobile phase in a heated drift tube, and measuring the light scattered by the remaining non-volatile analyte particles wikipedia.orgpeakscientific.com. This makes ELSD particularly suitable for gradient elution methods, which are often required for complex sample matrices, and for analyzing a wide range of compounds including antibiotics wikipedia.orgpeakscientific.comresearchgate.net.

Table 1: Validation Parameters for an RP-LC-UV Method for Erythromycin A Oxime and Related Substances Data derived from a study on Erythromycin an Oxime (EAO) and its related substances, including the Z-isomer (EAOZ).

| Analyte | Linearity Range (mg/mL) | Regression Equation | Correlation Coefficient (r) | Limit of Detection (LOD) (ng) |

|---|---|---|---|---|

| This compound (EAOZ) | 0.0265 - 0.265 | Y = 9.897×10⁵C+884 | 0.999 | 24 |

| Erythromycin A (EA) | Not specified | Y = 3.457×10⁵C+1189 | 0.992 | 25 |

| Erythromycin A Oxime (EAO) | Not specified | Y = 1.292×10⁶C+544 | 0.999 | 15 |

Source: Adapted from Cao ZL, et al. (2013) researchgate.net

Coupling HPLC with Mass Spectrometry (HPLC-MS/MS) for Enhanced Sensitivity and Specificity

The combination of HPLC with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the identification and quantification of this compound, especially at trace levels. This hyphenated technique provides unparalleled sensitivity and specificity nih.gov. Mass spectrometry offers definitive molecular weight information, while tandem MS (MS/MS) provides structural details through characteristic fragmentation patterns asianpubs.orgresearchgate.net.

Using an ion trap mass spectrometer with an electrospray interface (ESI) in positive ion mode is effective for analyzing erythromycin and its derivatives researchgate.net. The high sensitivity of this method allows for a lower limit of quantitation, reaching levels as low as 0.25 ng/mL for Erythromycin A nih.gov. Furthermore, the advanced data-dependent acquisition capabilities of modern mass spectrometers can help in the detection and structural postulation of new or unexpected impurities nih.gov. This makes HPLC-MS/MS an indispensable tool for comprehensive impurity profiling and stability testing of drug substances and products lcms.cznih.gov.

Gas Chromatography (GC) for Volatile Derivatives or Pyrolysis Products Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a high-resolution separation technique, but its application to large, polar, and non-volatile molecules like this compound is limited weber.hu. Direct analysis by GC is not feasible; therefore, a chemical derivatization step is required to convert the analyte into a volatile and thermally stable compound suitable for GC analysis weber.hunih.gov.

The most common derivatization strategy for compounds with active hydrogen atoms (in hydroxyl, amine, or carboxylic acid groups) is silylation weber.huomicsonline.org. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the compound weber.huyoutube.com. For molecules containing ketone or aldehyde groups, a two-step derivatization involving methoximation followed by silylation can be employed to prevent the formation of multiple derivatives from tautomers youtube.comresearchgate.net.

Once derivatized, the TMS-ether of this compound can be readily analyzed by GC-MS. The high separation efficiency of the GC capillary column combined with the definitive identification power of the mass spectrometer allows for robust analysis. GC-MS can provide detailed information for impurity identification and quantification of trace-level analytes from complex mixtures nih.gov.

Capillary Electrophoresis (CE) for High-Resolution Separation and Purity Assessment

Capillary Electrophoresis (CE) is a powerful analytical technique known for its exceptionally high separation efficiency, rapid analysis times, and minimal consumption of sample and reagents. It is particularly well-suited for the impurity profiling of pharmaceuticals acs.org. In CE, charged molecules are separated based on their differential migration in an electrolyte-filled capillary under the influence of a high-voltage electric field.

The primary advantage of CE in the context of this compound is its ability to resolve structurally similar compounds, such as geometric isomers nih.gov. The separation of the (Z)- and (E)-isomers of oximes can be challenging by HPLC, but the high-resolution nature of CE often provides a superior alternative acs.org. Techniques like Capillary Zone Electrophoresis (CZE), the simplest form of CE, separate ions based on their charge-to-size ratio and can be optimized for the purity assessment of Erythromycin A Oxime. The development of a CE method would be critical for controlling the level of the undesired (E)-isomer impurity in synthetic processes.

Spectrophotometric and Electrochemical Detection Methods

While chromatographic methods are dominant, spectrophotometric and electrochemical techniques offer alternative or complementary approaches for the quantification of this compound, often with advantages of simplicity and speed.

Spectrophotometric Methods: These methods are based on the measurement of light absorption. Direct UV spectrophotometry can be used for erythromycin, with maximum absorbance typically observed at low wavelengths around 285 nm jfda-online.com. However, for enhanced sensitivity and selectivity, colorimetric methods involving charge-transfer complexation are often preferred. In these assays, the electron-donating erythromycin molecule reacts with a π-acceptor reagent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to form a highly colored complex that can be quantified in the visible region (e.g., at 464 nm) researchgate.netderpharmachemica.com. Such methods have demonstrated good linearity over concentration ranges of 5-150 µg/mL with limits of detection and quantification around 2.1 µg/mL and 6.4 µg/mL, respectively, for erythromycin researchgate.netderpharmachemica.com.

Electrochemical Methods: These techniques rely on the oxidation or reduction of the analyte at an electrode surface. Electrochemical sensors offer high sensitivity, rapid response, and cost-effectiveness researchgate.net. For erythromycin and its derivatives, methods based on voltammetry have been developed. Performance can be significantly enhanced by modifying the electrode surface with materials like molecularly imprinted polymers (MIPs) or nanoparticles, which improve selectivity and sensitivity nih.govresearchgate.net. These advanced sensors can achieve very low limits of detection, often in the nanomolar (nM) range, making them suitable for trace analysis in various matrices nih.govresearchgate.net.

Table 2: Performance Characteristics of Selected Non-Chromatographic Methods for Erythromycin

| Method | Technique | Reagent/Principle | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|---|

| Spectrophotometric | Charge-Transfer Complexation | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 5–150 µg/mL | 2.1 µg/mL |

| Spectrophotometric | Direct UV | Methanol (B129727)/Phosphate Buffer | 3–15 mg/mL | 0.08 mg/mL |

| Electrochemical | Voltammetry | Molecularly Imprinted Polymer (MIP) Sensor | 1.0×10⁻⁸–1.0×10⁻⁵ mol/L | 2.7×10⁻⁹ mol/L |

| Electrochemical | Voltammetry | MIP on Screen Printed Electrode | Not specified | 0.1 nM |

Source: Adapted from multiple sources jfda-online.comresearchgate.netnih.govresearchgate.net

Development of Reference Standards and Certified Reference Materials for Research Applications

The availability of high-purity reference standards is a fundamental requirement for the accurate and reliable analysis of any chemical compound. For this compound, well-characterized reference materials are essential for a variety of critical applications in pharmaceutical research and quality control axios-research.comsynzeal.com.

These standards are used for:

Peak Identification: Confirming the identity of the analyte peak in a chromatogram by comparing its retention time or migration time to that of the known standard.

Method Validation: Establishing the performance characteristics of an analytical method, including specificity, linearity, accuracy, and precision axios-research.com.

Quantification: Preparing calibration curves to accurately determine the concentration of this compound in unknown samples.

System Suitability Testing: Ensuring that the analytical system is performing correctly before running samples.

This compound is commercially available as a pharmaceutical reference standard or research chemical from various specialized suppliers axios-research.comsynzeal.comlgcstandards.compharmaffiliates.comchemicalbook.com. These materials are typically provided with a Certificate of Analysis (CoA) that details their purity and identity, which has been confirmed by techniques such as NMR, Mass Spectrometry, and HPLC. The use of these certified reference materials ensures the traceability and comparability of analytical results across different laboratories and over time.

Degradation Pathways and Stability Assessment of 9z Erythromycin a Oxime

Investigation of Forced Degradation Studies under Stress Conditions

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While comprehensive forced degradation studies specifically detailing the behavior of (9Z)-Erythromycin A Oxime under various stress conditions are not extensively published, the stability of its parent compound, Erythromycin (B1671065) A, has been investigated and can provide insights into the potential lability of the macrolide structure.

Erythromycin A is known to be unstable in acidic gastric juice, which is a primary reason for modifying its C-9 ketone group. nih.gov Studies on Erythromycin A have shown significant degradation under acid, base, and oxidative stress conditions. nih.gov

Hydrolytic Conditions : The parent compound, Erythromycin A, is highly susceptible to degradation in acidic solutions, leading to the formation of anhydroerythromycin A, a biologically inactive spiroketal degradation product. nih.govscispace.com The rate of this degradation is pH-dependent. researchgate.net In alkaline conditions, the lactone ring of the macrolide is prone to hydrolysis. nih.govresearchgate.net It is plausible that the macrolide lactone ring of this compound would exhibit similar hydrolytic instability.

Oxidative Conditions : Oxidative stress, for example, through exposure to hydrogen peroxide, is known to degrade macrolide antibiotics. The tertiary amine group on the desosamine (B1220255) sugar of the erythromycin structure is a potential site for oxidation. researchgate.net

Photolytic Conditions : Some macrolide antibiotics have been shown to undergo photo-induced degradation. fao.org Erythromycin A, however, has been reported to be relatively stable under photolytic stress conditions. nih.gov

Thermal Conditions : Thermal stress can also lead to degradation. While Erythromycin A has been found to be stable under thermal degradation conditions in some studies nih.gov, thermal degradation has been observed during mass spectrometry analysis, indicating some lability at higher temperatures. thermofisher.com

Identification and Characterization of Degradation Products using LC-MS and NMR

The characterization of degradation products is crucial for understanding degradation pathways. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the identification and structural elucidation of these products. conicet.gov.arnih.gov

For this compound, a validated liquid chromatography method has identified several related substances that are likely process impurities or degradation products. researchgate.netmaxwellsci.com These compounds have been separated and identified, providing a profile of potential degradants.

The primary related substances identified include:

(E)-Erythromycin A Oxime (the geometric isomer)

Erythromycin A (unreacted starting material)

Erythromycin A-6,9-hemiketal

Erythromycin A-6,9;9,12-spiroketal (also known as anhydroerythromycin A)

Erythromycin A-6,9-hemiketal and Erythromycin A-6,9;9,12-spiroketal are recognized as acid-catalyzed degradation products of Erythromycin A. maxwellsci.com Their presence in analyses of the oxime suggests that under certain conditions, the oxime may hydrolyze back to Erythromycin A, which then degrades, or that these were impurities carried over from the synthesis.

Below is a table of known related substances and potential degradation products of this compound.

| Compound Name | Abbreviation | Type |

| This compound | - | Target Compound |

| (E)-Erythromycin A Oxime | EAO-E | Geometric Isomer / Impurity |

| Erythromycin A | EA | Starting Material / Degradant |

| Erythromycin A-6,9-hemiketal | EAH | Degradant / Impurity |

| Erythromycin A-6,9;9,12-spiroketal | EAS | Degradant / Impurity |

Table based on data from a validated LC method for Erythromycin A Oxime and its related substances. researchgate.netmaxwellsci.com

Elucidation of Degradation Kinetics and Mechanisms

Detailed kinetic studies specifically for the degradation of this compound are not widely available in the literature. However, the kinetics of Erythromycin A degradation have been studied, showing a strong dependence on pH. nih.govresearchgate.net The degradation in aqueous solutions follows pseudo-first-order kinetics under both acidic and weakly alkaline conditions. nih.govresearchgate.net

The primary mechanism of degradation for the parent compound, Erythromycin A, in acidic media involves the intramolecular attack of the C-6 hydroxyl group on the C-9 ketone, followed by dehydration to form the inactive anhydroerythromycin A. nih.gov The formation of the C-9 oxime in this compound blocks this specific pathway, which is the basis for its improved acid stability compared to the parent drug. nih.gov

Potential degradation mechanisms for this compound could include:

Hydrolysis of the Oxime : Reversion to Erythromycin A, which would then be susceptible to its known degradation pathways.

Hydrolysis of the Lactone Ring : Cleavage of the 14-membered macrolide ring, particularly under basic conditions.

Hydrolysis of Glycosidic Bonds : Cleavage of the bonds connecting the desosamine and cladinose (B132029) sugars to the macrolide ring.

Isomerization : Conversion from the (Z)-isomer to the more stable (E)-isomer.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. A reversed-phase liquid chromatographic (RP-LC) method has been developed and validated for the determination of Erythromycin A oxime and its related substances. researchgate.netmaxwellsci.commaxwellsci.com

This method is capable of separating this compound from its (E)-isomer, the parent compound Erythromycin A, and the key degradation products Erythromycin A-6,9-hemiketal and Erythromycin A-6,9;9,12-spiroketal. researchgate.netmaxwellsci.com The development of such a method is a prerequisite for conducting reliable stability studies.

Key parameters of the developed stability-indicating method are summarized below. researchgate.netmaxwellsci.com

| Parameter | Details |

| Column | Inertsil ODS C18 (4.6 x 150 mm) |

| Mobile Phase | Phosphate buffer (0.02 M, pH 6.5) and Acetonitrile (40:60, v/v) |

| Detection | UV at 215 nm |

| Elution Mode | Isocratic |

| Separated Compounds | This compound, (E)-Erythromycin A Oxime, Erythromycin A, Erythromycin A-6,9-hemiketal, Erythromycin A-6,9;9,12-spiroketal |

The study highlighted that the pH of the mobile phase is a critical factor in achieving adequate separation of the compounds. maxwellsci.com The successful development and validation of this method demonstrate its suitability for routine quality control and stability testing of this compound. researchgate.netmaxwellsci.com

Impurity Profiling and Quality Control in Macrolide Research and Development

(9Z)-Erythromycin A Oxime as a Process-Related Impurity in Erythromycin (B1671065) and Roxithromycin (B50055) Production

This compound is recognized as a process-related impurity formed during the synthesis of Erythromycin A Oxime. anantlabs.compharmaffiliates.com Erythromycin A Oxime is a crucial intermediate in the production of various semi-synthetic macrolide antibiotics, including Roxithromycin and Clarithromycin (B1669154). pharmaffiliates.commaxwellsci.com The formation of this impurity occurs during the oximation reaction of Erythromycin A with hydroxylamine (B1172632). maxwellsci.com

This reaction is intended to produce the desired (9E)-Erythromycin A Oxime isomer, which is the active species for subsequent synthetic steps. maxwellsci.com However, the reaction invariably yields a mixture of both the (E) and (Z) geometric isomers at the C-9 position. The this compound is therefore an undesired byproduct of this key synthetic transformation. google.com The presence of this isomeric impurity is a significant concern as it can impact the purity and yield of the final API. Controlling the ratio of E to Z isomers is a persistent challenge in the manufacturing process of these macrolide derivatives. google.com Besides the Z-isomer, other related substances can also be formed during the oximation process, including unreacted Erythromycin A and its acid-catalyzed degradation products like Erythromycin A-6,9-hemiketal. maxwellsci.combit.edu.cn

Methodologies for Impurity Profiling and Quantification in Complex Mixtures

Accurate detection and quantification of this compound and other related substances are paramount for quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. maxwellsci.com Specifically, reversed-phase liquid chromatography (RP-LC) methods have been developed and validated for the determination of Erythromycin A Oxime and its impurities. maxwellsci.com

These methods allow for the effective separation of the (9Z)-isomer from the desired (9E)-isomer and other process-related impurities within a complex mixture. maxwellsci.com A key aspect of method development is optimizing parameters such as the mobile phase composition and pH to achieve adequate resolution between the closely related compounds. maxwellsci.com In addition to chromatography, spectroscopic techniques are essential for the structural elucidation and identification of impurities. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying unknown impurities in bulk drug samples. ijrti.org

Below is a summary of a validated RP-LC method for the analysis of Erythromycin A Oxime impurities.

| Parameter | Specification | Purpose |

| Chromatographic Column | Inertsil C18 ODS | Provides stationary phase for separation. |

| Mobile Phase | Phosphate buffer (0.02 M, pH 6.5) and Acetonitrile (40:60, v/v) | Elutes the compounds through the column. The specific pH and solvent ratio are optimized for separation. maxwellsci.com |

| Elution Mode | Isocratic | Ensures a constant mobile phase composition throughout the analysis. maxwellsci.com |

| Detector | UV at 215 nm | Allows for the detection and quantification of the separated compounds based on their absorbance of UV light. maxwellsci.com |

| Separated Impurities | This compound, Erythromycin A, Erythromycin A-6,9-hemiketal, Erythromycin A-6,9;9,12-spiroketal | The method is capable of separating the key process-related impurities from the main compound. maxwellsci.com |

Strategies for Impurity Control and Removal during Synthetic Processes

Controlling the formation of this compound and its subsequent removal are critical steps in the manufacturing process. Strategies focus on both optimizing the reaction conditions and implementing effective purification procedures.

Process Optimization:

Catalyst and Solvent Selection: The choice of catalyst and solvent system can significantly influence the isomeric ratio of the product. Using a mild acid catalyst, such as acetic acid, in combination with a mildly polar solvent like isopropanol (B130326) has been shown to improve the yield of the desired (9E)-isomer and increase the E/Z ratio. google.com

pH Control: The oximation reaction is sensitive to pH. Acidic conditions can lead to the formation of degradation products, such as decladinosylated oximes. bit.edu.cnacs.org Maintaining the pH in a specific range (e.g., 7-8) is critical for minimizing impurity formation and driving the reaction to completion. acs.orgresearchgate.net

Purification and Removal:

Crystallization: This is a common technique used to purge the undesired (Z)-oxime isomer from the final product, although it can be time-consuming. nih.gov

Solvent Extraction and pH Adjustment: A patented method describes the removal of the (9Z)-isomer by dissolving the crude product in a two-phase solvent system of dichloromethane (B109758) and water. By carefully adjusting the pH with a base and subsequent washing, the impurity can be effectively reduced. google.com

The following table summarizes key strategies for impurity control.

| Strategy | Method | Objective |

| Reaction Control | Use of mild acid catalyst (e.g., acetic acid) and mildly polar solvent (e.g., isopropanol). google.com | To increase the E to Z isomeric ratio in favor of the desired (9E) product. google.com |

| pH Management | Maintaining reaction pH between 7 and 8. acs.org | To prevent the formation of acid-catalyzed degradation impurities. acs.orgresearchgate.net |

| Purification | Liquid-liquid extraction with a dichloromethane/water system and pH adjustment. google.com | To selectively remove the this compound impurity from the (9E)-isomer. google.com |

| Purification | Crystallization operations. nih.gov | To purge the undesired (Z)-isomer and other impurities to obtain a highly pure product. nih.gov |

Impact of Impurity Levels on Research Outcomes and Compound Purity for Academic Studies

The presence of impurities, such as this compound, has a significant impact on both industrial-scale production and academic research. In the pharmaceutical industry, controlling isomeric impurities is critical for achieving a pure, isomer-free API. researchgate.netnih.gov The purity of the API directly affects its quality and safety profile. ijrti.org

Q & A

Q. What are the validated chromatographic methods for analyzing (9Z)-Erythromycin A Oxime and its related substances?

A reverse-phase liquid chromatography (RP-LC) method using an Inertsil C18 ODS column with a mobile phase of phosphate buffer (0.02 M, pH 6.5) and acetonitrile (40:60 v/v) under isocratic elution has been validated for separating this compound from its isomers and degradation products. UV detection at 215 nm ensures specificity for erythromycin A oxime, erythromycin A-6,9-hemiketal, and spiroketal derivatives . Optimization of pH and mobile phase composition is critical to resolving structural analogs, as highlighted in studies comparing HPLC instrument systems .

Q. How do experimental conditions influence the synthesis of this compound?

The oxime derivative is synthesized via oximation of erythromycin A using hydroxylamine under controlled pH and temperature. Key parameters include reaction time (typically 4–6 hours) and purification steps to minimize byproducts like the (9E)-isomer. Studies emphasize the importance of monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to ensure regioselectivity .

Q. What stability challenges are associated with this compound in analytical samples?

this compound is prone to degradation under acidic or alkaline conditions, forming hemiketals and spiroketals. Stability studies recommend storing samples at 4°C in neutral buffers and avoiding prolonged exposure to light. Analytical methods must account for these degradation pathways during method validation .

Advanced Research Questions

Q. How can researchers resolve the (9Z) and (9E) isomers of Erythromycin A Oxime during synthesis?

Isomer separation requires chiral chromatography or recrystallization techniques. A study using a Chiralpak IC column with a hexane-ethanol mobile phase achieved baseline resolution, with the (9Z)-isomer eluting earlier due to its lower polarity. Nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy are critical for confirming stereochemistry .

Q. What computational methods are employed to predict the bioactivity of this compound derivatives?

Density functional theory (DFT) calculations and molecular docking simulations are used to model interactions between the oxime moiety and bacterial ribosomes. These studies highlight the importance of the (9Z) configuration in maintaining hydrogen bonding with 23S rRNA, correlating with macrolide resistance mitigation .

Q. How do structural modifications of this compound impact its pharmacokinetic properties?

Derivatization at the C-6 and C-12 positions (e.g., methylation or glycosylation) alters lipophilicity and metabolic stability. Pharmacokinetic studies in rodent models show that 6-O-methylation increases oral bioavailability by reducing first-pass metabolism, while C-12 modifications enhance tissue penetration .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing bioactivity data in this compound studies?

Dose-response relationships should be modeled using nonlinear regression (e.g., Hill equation) to calculate IC50 values. For comparative studies, ANOVA with post-hoc Tukey tests is recommended to assess significance between derivatives. Ensure sample sizes are justified via power analysis to avoid Type II errors .

Q. How should researchers design experiments to evaluate the environmental stability of this compound?

Use accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with HPLC-MS monitoring. Include control samples spiked with degradation markers (e.g., erythromycin A enol ether) to validate method robustness. Data should be analyzed using kinetic models (e.g., Arrhenius equation) to predict shelf life .

Data Contradiction and Validation

Q. How to address discrepancies in reported antibacterial activity of this compound across studies?

Variability often arises from differences in bacterial strains, assay conditions (e.g., pH, inoculum size), or isomer purity. Researchers should cross-validate findings using CLSI/MIC protocols and report detailed experimental conditions, including batch-specific HPLC purity data .

Q. What validation parameters are critical for ensuring reproducibility in this compound synthesis?

Key parameters include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.